molecular formula C22H25N3O3 B3493638 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE

2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE

Cat. No.: B3493638
M. Wt: 379.5 g/mol
InChI Key: JPSWTDQZWDFEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE typically involves a multi-step process. One common method starts with the reaction of 4-methoxyaniline with anthranilic acid to form the intermediate 2-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-3-(3-morpholinopropyl)-4(3H)-quinazolinone.

    Reduction: Formation of 2-(4-methoxyphenyl)-3-(3-morpholinopropyl)-1,2-dihydroquinazolinone.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-HYDROXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE
  • 2-(4-METHOXYPHENYL)-3-(3-PIPERIDINOPROPYL)-4(3H)-QUINAZOLINONE
  • 2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOBUTYL)-4(3H)-QUINAZOLINONE

Uniqueness

2-(4-METHOXYPHENYL)-3-(3-MORPHOLINOPROPYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a morpholinopropyl side chain makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-27-18-9-7-17(8-10-18)21-23-20-6-3-2-5-19(20)22(26)25(21)12-4-11-24-13-15-28-16-14-24/h2-3,5-10H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSWTDQZWDFEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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